2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a methylthiolating agent and a pyrrolidine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyridine: Lacks the pyrrolidinyl group, making it less complex.
3-(Pyrrolidin-2-yl)pyridine: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)-3-(pyrrolidin-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, leading to different properties and applications.
Uniqueness
2-(Methylthio)-3-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the methylthio and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H14N2S |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methylsulfanyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3 |
InChI Key |
MZHHUKCIKIWZHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
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